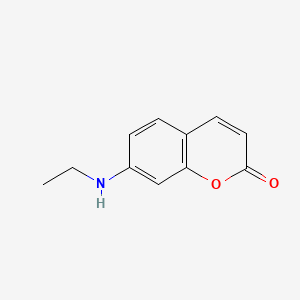![molecular formula C15H14O2 B13766720 [1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic acid group attached to one of the benzene rings and an ethyl group attached to the other. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions:
Oxidation: [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form biphenyl derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or carboxylic acid group can be replaced by other functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry:
- Used in the production of polymers and resins.
- Acts as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Similar Compounds:
Biphenyl: Lacks the carboxylic acid and ethyl groups, making it less reactive.
[1,1-Biphenyl]-2-carboxylic acid: Lacks the ethyl group, which affects its solubility and reactivity.
[1,1-Biphenyl]-4-carboxylic acid: Has the carboxylic acid group in a different position, leading to different chemical properties.
Uniqueness:
- The presence of both the carboxylic acid and ethyl groups in [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- makes it more versatile in chemical reactions.
- Its unique structure allows for specific interactions with molecular targets, making it valuable in scientific research and industrial applications.
属性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-ethyl-6-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O2/c1-2-11-9-6-10-13(14(11)15(16)17)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H,16,17) |
InChI 键 |
BPWOBJGGXZJIKR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)



![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

